5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one

説明

BenchChem offers high-quality 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-methyl-5-sulfanylidene-1,2,4-triazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-6-3(8)4-2(7)5-6/h1H3,(H2,4,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTVRBPTSHCZJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)NC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269504 |

Source

|

| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22244-62-8 |

Source

|

| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22244-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of 5-mercapto-1-methyl-1,2,4-triazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-mercapto-1-methyl-1,2,4-triazol-3-one, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes its known fundamental properties with established principles of synthesis, reactivity, and physicochemical characteristics of the broader class of 5-mercapto-1,2,4-triazole derivatives. The document is structured to provide a foundational understanding for researchers, covering its molecular structure, tautomerism, key synthetic strategies, and characteristic chemical reactions. This guide aims to serve as a valuable resource for professionals engaged in the design and development of novel compounds leveraging the 1,2,4-triazole scaffold.

Molecular Structure and Physicochemical Properties

5-mercapto-1-methyl-1,2,4-triazol-3-one, with the CAS number 22244-62-8, possesses a five-membered heterocyclic ring containing three nitrogen atoms, a methyl group at the N1 position, a carbonyl group at C3, and a mercapto group at C5.

Core Molecular Attributes

A summary of the fundamental molecular properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₃H₅N₃OS |

| Molecular Weight | 131.16 g/mol |

| CAS Number | 22244-62-8 |

Source: Santa Cruz Biotechnology, Sapphire Bioscience[1][2]

Tautomerism: The Thione-Thiol Equilibrium

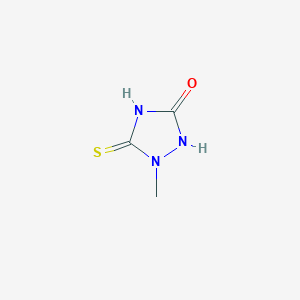

A critical aspect of the chemistry of 5-mercapto-1,2,4-triazoles is the existence of thione-thiol tautomerism. The molecule can exist in equilibrium between the mercapto (thiol) form and the thione form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In the solid state, many similar triazole derivatives predominantly exist in the thione form. This dynamic equilibrium is crucial as it dictates the molecule's reactivity and its potential as a ligand for metal coordination.

Caption: Thione-thiol tautomerism of 5-mercapto-1-methyl-1,2,4-triazol-3-one.

Synthesis of the 1,2,4-Triazole Core

General Synthetic Workflow

The synthesis typically involves a two-step process: the formation of a substituted thiocarbohydrazide intermediate, followed by an intramolecular cyclization to form the triazole ring.

Caption: General synthetic workflow for 5-mercapto-1,2,4-triazole derivatives.

Exemplary Experimental Protocol (General)

The following protocol is a representative example for the synthesis of a 5-mercapto-1,2,4-triazole derivative and can be adapted for the synthesis of the title compound.

Step 1: Synthesis of a 1-acyl-4-methyl-thiosemicarbazide intermediate

-

To a solution of methylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of an appropriate acyl isothiocyanate or a two-step reaction with phosgene followed by a thiocyanate salt.

-

Stir the reaction mixture at room temperature for several hours.

-

The resulting precipitate of the 1-acyl-4-methyl-thiosemicarbazide is collected by filtration, washed with cold solvent, and dried.

Step 2: Cyclization to form the 1,2,4-triazole ring

-

Suspend the 1-acyl-4-methyl-thiosemicarbazide in an aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the purified 5-mercapto-1-methyl-1,2,4-triazol-3-one.

Chemical Reactivity and Key Reactions

The chemical reactivity of 5-mercapto-1-methyl-1,2,4-triazol-3-one is primarily dictated by the nucleophilic character of the sulfur atom and the potential for reactions at the nitrogen atoms of the triazole ring.

S-Alkylation

The mercapto group is readily alkylated in the presence of a base and an alkyl halide. This reaction is a common strategy to introduce diverse functional groups and modulate the biological activity of the triazole scaffold.[4]

Caption: General scheme for the S-alkylation of 5-mercapto-1-methyl-1,2,4-triazol-3-one.

Protocol for S-Alkylation:

-

Dissolve 5-mercapto-1-methyl-1,2,4-triazol-3-one in a suitable solvent such as ethanol or DMF.

-

Add an equimolar amount of a base (e.g., sodium ethoxide or potassium carbonate) to deprotonate the thiol group.

-

Add the desired alkyl halide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

The product can be isolated by precipitation upon addition of water or by extraction after solvent removal.

Oxidation

The mercapto group can be oxidized to form a disulfide bridge, linking two triazole units. This reaction can be achieved using mild oxidizing agents. Further oxidation can lead to the formation of sulfonic acids.

Mannich Reaction

The N-H protons of the triazole ring can participate in Mannich reactions with formaldehyde and a primary or secondary amine to yield N-aminomethylated derivatives. This is a valuable method for introducing additional diversity into the molecular structure.[5]

Applications in Research and Drug Development

Derivatives of 1,2,4-triazole are a well-established class of compounds with a broad spectrum of biological activities.[6] While specific applications for 5-mercapto-1-methyl-1,2,4-triazol-3-one are not extensively documented, its structural motifs suggest potential utility in several areas of drug discovery and materials science.

-

Antimicrobial and Antifungal Agents: The 1,2,4-triazole-3-thione scaffold is a core component of many compounds with demonstrated antibacterial and antifungal properties.[3][4]

-

Anticancer Agents: Numerous 5-mercapto-1,2,4-triazole derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[3][7]

-

Coordination Chemistry: The thione/thiol group, in conjunction with the nitrogen atoms of the triazole ring, can act as a multidentate ligand for various metal ions, leading to the formation of coordination complexes with interesting structural and electronic properties.

Conclusion

5-mercapto-1-methyl-1,2,4-triazol-3-one is a heterocyclic compound with a rich chemical functionality that makes it an attractive scaffold for further chemical exploration. Its thione-thiol tautomerism, coupled with the reactivity of the mercapto and triazole ring nitrogens, provides multiple avenues for structural modification. While specific data for this molecule is sparse, the well-documented chemistry of related 1,2,4-triazole derivatives offers a solid foundation for its synthesis and derivatization. This technical guide provides a framework for researchers to approach the study and application of this promising molecule in the fields of medicinal chemistry and materials science.

References

-

Belkadi, M., et al. (Year). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]

-

(Author). (2010). Synthesis and antimicrobial activities of 2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives. TÜBİTAK Academic Journals. [Link]

-

(Author). (1991). SYNTHESIS OF NOVEL

-MERCAPTO-S-TRIAZOLO[,-C-~. HETEROCYCLES, 32(6). [Link] -

Mahajan, N.S., et al. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 1(2), 735-745. [Link]

-

(Author). (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. International Journal of Oncology, 50(5), 1645-1654. [Link]

-

(Author). (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. PubMed. [Link]

-

PubChem. (n.d.). 1-Methyl-4-phenyl-5-thioxo-1,2,4-triazolidin-3-one. National Center for Biotechnology Information. [Link]

-

(Author). (2017). Overview of Mercapto-1,2,4-Triazoles: Synthesis and Biological Activities. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]

-

(Author). (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. ResearchGate. [Link]-124-triazol-3-yl_Alkanes)

Sources

- 1. (PDF) Cyclizations of Thiocarbohydrazide and Its [research.amanote.com]

- 2. 3-Amino-5-mercapto-1,2,4-triazole | C2H4N4S | CID 2723869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Mechanisms of Action for 1,2,4-Triazole-3-thione Compounds

An In-depth Technical Guide to the

Introduction

Within the expansive landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands out as a privileged scaffold, forming the core of numerous therapeutic agents. Its derivatives, particularly the 1,2,4-triazole-3-thiones, which incorporate a sulfur atom, have garnered significant attention for their broad and potent biological activities.[1][2] These compounds are not merely synthetic curiosities; they are dynamic pharmacophores capable of interacting with a diverse array of biological targets, leading to effects ranging from antimicrobial and anticancer to potent enzyme inhibition.[3][4] The unique structural features of the 1,2,4-triazole-3-thione ring, including its dipole character, hydrogen bonding capacity, and ability to act as a metal-binding group, underpin this versatility.[1][3]

This guide provides a comprehensive exploration of the multifaceted mechanisms of action employed by 1,2,4-triazole-3-thione compounds. Moving beyond a simple catalog of activities, we will delve into the specific molecular interactions and pathway disruptions that define their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this important class of heterocyclic compounds.

Core Mechanisms of Action: A Multi-Target Paradigm

The efficacy of 1,2,4-triazole-3-thione derivatives stems from their ability to engage multiple, distinct molecular targets. The primary mechanisms can be broadly categorized into enzyme inhibition through metal chelation, disruption of critical biosynthetic pathways, and interference with cellular signaling and structural components.

Antimicrobial Action: Strategic Enzyme Inhibition

The most extensively documented mechanism of action for 1,2,4-triazole-3-thiones is their ability to inhibit key microbial enzymes, particularly those containing metal cofactors.

a) Inhibition of Metallo-β-Lactamases (MBLs): Combating Antibiotic Resistance

The rise of Gram-negative bacteria expressing metallo-β-lactamases (MBLs), such as New Delhi Metallo-beta-lactamase 1 (NDM-1) and Verona Integron-encoded Metallo-beta-lactamase (VIM) types, poses a severe threat to the efficacy of β-lactam antibiotics, including last-resort carbapenems.[5] 1,2,4-triazole-3-thione compounds have emerged as potent inhibitors of these di-zinc enzymes.[6][7]

The core mechanism relies on the scaffold's function as a metal-binding pharmacophore . The deprotonated thiol (thiolate) group and a nitrogen atom (typically at position 2) of the triazole ring act as a bidentate ligand, effectively chelating the two zinc ions (Zn1 and Zn2) residing in the MBL active site.[5] This interaction sequesters the catalytic metal ions, rendering the enzyme incapable of hydrolyzing and inactivating β-lactam antibiotics.[5][6] X-ray crystallography studies have confirmed this binding mode, providing a structural basis for the rational design of more potent inhibitors.[5]

Caption: Mechanism of Metallo-β-Lactamase (MBL) inhibition by 1,2,4-triazole-3-thione.

Table 1: Inhibitory Activity of 1,2,4-Triazole-3-thione Derivatives Against MBLs

| Compound ID | Target MBL | IC₅₀ (µM) | Reference |

|---|---|---|---|

| CP 18 | NDM-1 | Low micromolar | [5] |

| CP 22, 23, 24 | NDM-1 | Low micromolar | [5] |

| Inhibitor 16 | NDM-1, IMP-1, VIM-2 | < 50 | [6] |

| Compound 26 | CphA (mono-zinc) | 25 |[6] |

b) Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51): Disrupting Membrane Integrity

The antifungal activity of triazoles is primarily attributed to their potent inhibition of lanosterol 14α-demethylase (also known as CYP51), a critical cytochrome P450 enzyme.[8][9] This enzyme catalyzes an essential step in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes.[10]

The mechanism involves the coordination of a nitrogen atom (N4) from the 1,2,4-triazole ring with the heme iron atom located at the catalytic center of the CYP51 enzyme.[8] This binding event physically obstructs the active site, preventing the natural substrate, lanosterol, from binding and undergoing demethylation. The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors disrupt the fluidity, permeability, and overall integrity of the fungal cell membrane, ultimately leading to growth inhibition (fungistatic effect).[9][11]

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole compounds.

Anticancer Action: A Multi-Pronged Attack

The anticancer properties of 1,2,4-triazole-3-thiones are complex and cannot be attributed to a single mechanism. Instead, they appear to act via a multi-targeted pathway, disrupting several processes essential for cancer cell proliferation, survival, and migration.[12][13]

Key mechanisms include:

-

Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubules by inhibiting the polymerization of tubulin. This disruption of the cellular cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[12]

-

Enzyme Inhibition: These compounds have been shown to inhibit enzymes crucial for cancer progression.

-

Aromatase: Inhibition of aromatase, which is key to estrogen biosynthesis, makes these compounds potential agents against hormone-dependent breast cancers.[12]

-

DCN1 Inhibition: Recently, derivatives were identified as highly potent and selective inhibitors of DCN1, a critical co-E3 ligase in the neddylation pathway that is often overactivated in cancers.[14] Inhibition of DCN1 prevents the neddylation of cullin 3, leading to the accumulation of its substrate Nrf2 and subsequent anticancer effects.[14]

-

-

Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.

Caption: Multi-target anticancer mechanisms of 1,2,4-triazole-3-thione derivatives.

Table 2: In Vitro Cytotoxicity of Selected 1,2,4-Triazole-3-thione Derivatives

| Compound ID | Cell Line | Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 6 | MCF-7 (Breast) | Potent | 4.23 | [12] |

| Compound 6 | HepG2 (Liver) | Potent | 16.46 | [12] |

| Hydrazone 4 | Various | Moderate | 2 - 17 | [1] |

| Hydrazone 14 | Various | Moderate | 2 - 17 | [1] |

| Compound TP6 | B16F10 (Melanoma) | Potent | ~41-61 | [15] |

| HD2 (DCN1 Inhibitor) | N/A | DCN1 Inhibition | 0.00296 |[14] |

Other Notable Enzyme Inhibition Mechanisms

a) Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme responsible for melanin biosynthesis.[16] Its overactivity can lead to hyperpigmentation disorders, and it is also implicated in neurodegenerative diseases. 1,2,4-triazole derivatives act as effective tyrosinase inhibitors. The proposed mechanism involves the coordination of nitrogen atoms within the triazole ring with the two copper ions in the enzyme's active site, thereby blocking its catalytic function.[17]

b) Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its activity is a significant virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The ability of 1,2,4-triazole-3-thiones to chelate metal ions suggests a similar mechanism of action for urease inhibition, where the scaffold interacts with the nickel ions in the active site.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole-3-thione compounds is highly dependent on the nature and position of substituents on the heterocyclic core.

-

Substituents on Aromatic Rings: The presence of electron-donating groups (e.g., -OH, -OCH₃) on aromatic substituents can enhance antimicrobial and antitumor activity.[3] Conversely, electron-withdrawing groups like halogens often play a critical role.

-

N-4 Position: The substituent at the N-4 position of the triazole ring significantly influences activity. For instance, compounds with a phenyl ring at N-4 showed higher antibacterial activity compared to those with alkyl groups.[18]

-

N-1 Position: For activity against certain pathogens like Acinetobacter baumannii, a free N-H group at the N-1 position was found to be essential.[19]

-

C-5 Position: The introduction of bulky or specific pharmacophores, such as a diarylsulfone moiety, at the C-5 position can dramatically alter the spectrum and potency of antimicrobial activity.[18]

Experimental Protocols

Protocol 1: Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory potential of test compounds against MBLs using nitrocefin as a chromogenic substrate.

Materials:

-

Purified MBL enzyme (e.g., NDM-1, VIM-4)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂)

-

Nitrocefin (stock solution in DMSO)

-

Test compounds (stock solutions in DMSO)

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 480 nm

Methodology:

-

Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Final DMSO concentration should not exceed 1-2%.

-

Reaction Mixture: In each well of the 96-well plate, add:

-

Assay Buffer

-

Test compound at various concentrations (or DMSO for control)

-

Purified MBL enzyme solution

-

-

Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation: Initiate the reaction by adding a solution of nitrocefin to each well. The final concentration of nitrocefin should be close to its Kₘ value for the specific enzyme.[6]

-

Measurement: Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 480 nm every 30 seconds for 10-15 minutes at 30°C.

-

Data Analysis:

-

Calculate the initial velocity (rate of absorbance change) for each concentration.

-

Determine the percentage of inhibition relative to the control (DMSO) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response equation to calculate the IC₅₀ value.[6]

-

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This protocol assesses the ability of test compounds to reduce the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Multichannel pipette, incubator, microplate reader (570 nm)

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Remove the medium containing the compounds and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.[15]

-

Protocol 3: Quantification of Ergosterol Content in Fungal Cells

This protocol quantifies the total ergosterol content in fungal cells after treatment with test compounds, providing a direct measure of CYP51 inhibition.

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Culture medium (e.g., YPD broth)

-

Test compounds

-

Saponification solution (25% alcoholic potassium hydroxide)

-

n-Heptane

-

Sterile deionized water

-

UV-Vis spectrophotometer and quartz cuvettes

Methodology:

-

Cell Culture and Treatment: Grow fungal cells to the mid-logarithmic phase. Treat the cultures with the test compounds (at their MIC or sub-MIC) and a no-drug control. Incubate for a defined period (e.g., 16 hours).

-

Cell Harvesting: Harvest a standardized number of cells from each culture by centrifugation. Wash the cell pellets with sterile deionized water.

-

Sterol Extraction:

-

Add 3 mL of the saponification solution to each cell pellet.

-

Vortex vigorously for 1 minute, then incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

-

Allow the tubes to cool to room temperature.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of sterile water and 3 mL of n-heptane to each tube.

-

Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.

-

-

Measurement:

-

Carefully transfer the upper n-heptane layer to a quartz cuvette.

-

Scan the absorbance from 230 nm to 300 nm.

-

Ergosterol and the precursor 24(28)-dehydroergosterol create a characteristic four-peaked curve. The presence of ergosterol is indicated by a peak at 281.5 nm.[10]

-

-

Data Analysis:

-

Calculate the percentage of total ergosterol content based on the absorbance values at specific wavelengths, corrected for the dry weight of the cell pellet.

-

A significant reduction in the ergosterol peak in treated samples compared to the control indicates inhibition of the ergosterol biosynthesis pathway.[10]

-

Conclusion

1,2,4-triazole-3-thione compounds represent a remarkably versatile and potent class of molecules with a rich chemical and pharmacological profile. Their mechanisms of action are diverse, targeting fundamental processes in pathogens and cancer cells with high efficacy. The ability to inhibit critical metalloenzymes like MBLs by acting as a zinc-chelating pharmacophore directly addresses the urgent challenge of antibiotic resistance. Similarly, their classic triazole-based mechanism of inhibiting fungal CYP51 confirms their role as powerful antifungal agents.

Furthermore, the emerging understanding of their multi-targeted approach to cancer—disrupting the cytoskeleton, key signaling enzymes like DCN1, and hormonal pathways—highlights their potential for development as next-generation oncology therapeutics. The continued exploration of the structure-activity relationships within this scaffold, guided by the mechanistic insights outlined in this guide, will undoubtedly pave the way for the design of novel, highly selective, and clinically valuable therapeutic agents.

References

- Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. (2023). MDPI.

- Sevaille, L., et al. (2017). 1,2,4-Triazole-3-thione compounds as inhibitors of di-zinc metallo-β-lactamases. CHEMMEDCHEM, 12(12), 972-985.

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- Damdoom, K. W., & Al-Jeilawi, H. R. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science, 66(5), 1796-1811.

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre

- Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. (2024). MDPI.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.

- Plausible mechanism for formation of 1,2,4-triazole-3-thiones. (n.d.).

- Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling. (2024). PubMed.

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).

- 1,2,4-Triazole-3-thione Compounds as Inhibitors of Dizinc Metallo-β-lactamases. (2017). PubMed.

- Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. (n.d.). PMC.

- 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC.

- Synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules: Their tyrosinase inhibitor activities and molecular docking analysis. (2021). PubMed.

- A Three-Dimensional Model of Lanosterol 14α-Demethylase of Candida albicans and Its Interaction with Azole Antifungals. (2000).

- Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. (n.d.). RSC Publishing.

- 1,2,4-Triazolidine-3-thiones as Narrow Spectrum Antibiotics against Multidrug-Resistant Acinetobacter baumannii. (2016).

- Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches. (2024). PMC.

- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024).

- Investigation of tyrosinase inhibition by some 1,2,4 triazole derivative compounds: in vitro and in silico mechanisms. (n.d.).

- Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. (2021). MDPI.

- Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. (2020).

- Screening of potential non-azole inhibitors of lanosterol14-alpha demethylase (CYP51) of Candida fungi. (2021). Biomeditsinskaya Khimiya, 67(1), 42-50.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.

Sources

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. 1,2,4-Triazole-3-thione Compounds as Inhibitors of Dizinc Metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 14. Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 16. Synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules: Their tyrosinase inhibitor activities and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Application Note: Regioselective Synthesis of 5-Mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Executive Summary

5-Mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one (CAS 22244-62-8), also known as 1-methyl-3-hydroxy-5-mercapto-1,2,4-triazole, is a highly specialized heterocyclic building block [1]. It is frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of cephalosporin antibiotics and novel agrochemicals. This application note details a robust, regioselective three-phase synthetic protocol starting from fundamental precursors, designed to ensure high isomeric purity and yield.

Mechanistic Rationale & Regioselectivity

The primary challenge in synthesizing substituted 1,2,4-triazol-3-ones is controlling the regiochemistry of the methyl group. If methylhydrazine is directly acylated with ethyl chloroformate, the more nucleophilic methyl-bearing nitrogen (N1) attacks the carbonyl, ultimately leading to the undesired 2-methyl isomer upon cyclization [2].

To achieve the precise 1-methyl configuration, the reaction sequence must be strategically ordered:

-

Phase 1 (Thiocarbonylation) : Methylhydrazine is first reacted with ammonium thiocyanate. The electron-donating effect of the methyl group makes the N1 nitrogen more nucleophilic, directing the attack on the thiocyanate carbon to selectively yield 2-methylthiosemicarbazide [3, 4].

-

Phase 2 (Acylation) : The resulting 2-methylthiosemicarbazide is then reacted with ethyl chloroformate. Because the thioamide nitrogen is resonance-stabilized and sterically hindered, acylation occurs exclusively at the terminal, unsubstituted hydrazine nitrogen.

-

Phase 3 (Cyclization) : Base-promoted intramolecular cyclization eliminates ethanol, closing the ring to form the desired 1-methyl-5-mercapto-1,2,4-triazol-3-one.

Starting Materials and Reagents

Summarized below are the quantitative parameters and handling requirements for the core starting materials.

| Reagent | Role | MW ( g/mol ) | Equivalents | Safety / Handling |

| Methylhydrazine | Primary starting material | 46.07 | 1.0 | Highly toxic, flammable; use in fume hood. |

| Ammonium Thiocyanate | Thiocarbonyl source | 76.12 | 1.1 | Hygroscopic, irritant; store desiccated. |

| Ethyl Chloroformate | Carbonyl source | 108.52 | 1.05 | Corrosive, toxic lachrymator. |

| Triethylamine (TEA) | Acid scavenger | 101.19 | 1.1 | Flammable, corrosive. |

| Sodium Methoxide | Cyclization base | 54.02 | 2.0 | Moisture sensitive; use fresh. |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2-Methylthiosemicarbazide

Causality & Validation: Refluxing the aqueous mixture drives the formation of the thiosemicarbazide while expelling ammonia gas. The cessation of ammonia evolution (detectable via wet litmus paper at the condenser outlet) serves as a self-validating endpoint for the reaction.

-

Preparation : In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 1.1 equivalents of ammonium thiocyanate (83.7 g, 1.1 mol) in 150 mL of distilled water.

-

Addition : Slowly add 1.0 equivalent of methylhydrazine (46.1 g, 1.0 mol) as an aqueous solution to the flask with continuous stirring.

-

Reflux : Heat the reaction mixture to 85–100 °C and maintain reflux for 4 to 6 hours [3].

-

Isolation : Once ammonia evolution ceases, apply negative pressure to distill off approximately 50% of the water. Cool the mixture to 5 °C to induce crystallization.

-

Purification : Filter the resulting solid and recrystallize from hot ethanol to yield pure 2-methylthiosemicarbazide.

Phase 2: Synthesis of the Acylated Intermediate

Causality & Validation: Ethyl chloroformate addition is highly exothermic. Maintaining the temperature at 0 °C prevents over-acylation and preserves regioselectivity. The immediate formation of a white precipitate (TEA·HCl) visually validates that the acylation is proceeding successfully.

-

Preparation : Suspend the purified 2-methylthiosemicarbazide (105 g, ~1.0 mol) in 300 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Base Addition : Add 1.1 equivalents of Triethylamine (111 g, 1.1 mol) and cool the flask to 0 °C using an ice-salt bath.

-

Acylation : Dissolve 1.05 equivalents of ethyl chloroformate (114 g, 1.05 mol) in 50 mL of THF. Add this solution dropwise over 60 minutes, strictly maintaining the internal temperature below 5 °C.

-

Maturation : Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Filtration : Filter off the white triethylamine hydrochloride byproduct. Concentrate the filtrate under reduced pressure to isolate the intermediate (ethyl 2-(aminothioxomethyl)-2-methylhydrazinecarboxylate).

Phase 3: Base-Promoted Cyclization

Causality & Validation: The intermediate must be deprotonated to initiate the nucleophilic attack on the ester. The product has a predicted pKa of ~8.08 [1]. Acidifying the final mixture to pH 4-6 ensures complete protonation of the sodium salt, driving the precipitation of the final neutral triazolone.

-

Preparation : Dissolve the acylated intermediate in 200 mL of anhydrous methanol.

-

Cyclization : Add 2.0 equivalents of sodium methoxide (108 g, 2.0 mol) to the solution. Heat the mixture to reflux (65 °C) for 4 hours. The solution will become homogeneous as the sodium salt of the triazolone forms.

-

Solvent Removal : Cool the mixture and evaporate the methanol under vacuum. Dissolve the crude residue in 200 mL of cold distilled water.

-

Precipitation : While stirring vigorously at 10 °C, slowly add 10% aqueous HCl until the pH reaches 4.0–5.0. A dense, pale-yellow to white crystalline precipitate will form.

-

Final Isolation : Filter the precipitate, wash sequentially with cold water and a small volume of cold ethanol, and dry under vacuum over P₂O₅ to yield 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one.

Mandatory Visualization

Workflow for the regioselective synthesis of 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one.

References

-

Guidechem. "5-MERCAPTO-4-METHYL-4H-1,2,4-TRIAZOL-3-OL 22244-61-7 wiki - Guidechem" (Contains data for CAS 22244-62-8). 1

-

Verardo, G., et al. "Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides." Synthesis, 2004. 2

-

Patent CN101701012A. "Method for synthesizing triazine ring." Google Patents.3

-

Wiles, D. M., & Suprunchuk, T. "Synthesis and properties of some formylferrocene thiosemicarbazones." Canadian Journal of Chemistry, 1968. 4

Sources

Application Note: 5-Mercapto-1-methyl-1,2,4-triazol-3-one as a Privileged Scaffold in Antimicrobial Drug Discovery

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial agents. In contemporary medicinal chemistry, the 1,2,4-triazole nucleus has established itself as a highly versatile pharmacophore[1]. Specifically, 5-mercapto-1-methyl-1,2,4-triazol-3-one and its derivatives offer a unique structural topology that enables multifaceted interactions with microbial targets. This application note provides an in-depth mechanistic rationale, standardized synthesis workflows, and validated biological screening protocols for utilizing this privileged scaffold in antimicrobial hit-to-lead optimization.

Mechanistic Rationale: The "Why" Behind the Scaffold

The 5-mercapto-1-methyl-1,2,4-triazol-3-one scaffold is not merely a structural spacer; it actively participates in target binding through several distinct chemical features:

-

Heme Iron Coordination (Antifungal Activity): The primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for fungal ergosterol biosynthesis[2]. The unhindered nitrogen atoms (N-2 or N-4) of the 1,2,4-triazole ring act as a sixth ligand, coordinating directly with the heme iron in the CYP51 active site[3]. This competitive inhibition halts ergosterol production, leading to the accumulation of toxic 14α-methylated sterols that disrupt fungal membrane integrity[3].

-

Enhanced Lipophilicity and Penetration: The introduction of the mercapto (-SH) group, or its S-alkylated derivatives, significantly increases the lipophilicity of the molecule[4]. This facilitates superior penetration through the complex lipid-rich cell walls of mycobacteria and the outer membranes of Gram-negative bacteria.

-

Hydrogen Bonding and Metal Chelation: The combination of the triazolone carbonyl (C=O) and the mercapto/thione group provides a bidentate ligand system capable of chelating essential microbial metalloenzymes or forming strong hydrogen bond networks within bacterial active sites, such as DNA gyrase[1].

Fungal ergosterol biosynthesis pathway highlighting CYP51 inhibition by triazole derivatives.

Drug Discovery Workflow

To effectively translate the 5-mercapto-1-methyl-1,2,4-triazol-3-one scaffold into viable antimicrobial drug candidates, a systematic workflow must be employed. This involves regioselective synthesis, rigorous structural validation, and objective biological screening.

Standardized workflow for triazole-based antimicrobial hit-to-lead optimization.

Experimental Protocols

Regioselective Synthesis of S-Alkylated Triazole Derivatives

The functionalization of 5-mercapto-1-methyl-1,2,4-triazol-3-one often begins with S-alkylation to build a diverse compound library[4][5]. The following protocol ensures regioselectivity at the sulfur atom rather than the nitrogen atoms.

Reagents & Materials:

-

5-mercapto-1-methyl-1,2,4-triazol-3-one (1.0 eq)

-

Substituted phenacyl bromide or alkyl halide (1.1 eq)

-

Anhydrous Potassium Carbonate ( K2CO3 ) (1.5 eq)

-

Anhydrous Acetone

Step-by-Step Methodology:

-

Preparation: Suspend 5-mercapto-1-methyl-1,2,4-triazol-3-one (10 mmol) in 30 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add anhydrous K2CO3 (15 mmol) to the suspension and stir at room temperature for 30 minutes.

-

Causality: K2CO3 is a mild base. It selectively abstracts the more acidic thiol proton ( pKa≈7−8 ) without deprotonating the less acidic amide/imide nitrogens. This thermodynamic control guarantees that the subsequent nucleophilic attack occurs exclusively via the sulfur atom, preventing unwanted N-alkylation byproducts.

-

-

Alkylation: Dropwise add the alkyl halide (11 mmol) dissolved in 10 mL of acetone over 15 minutes.

-

Causality: Acetone serves as an ideal polar aprotic solvent for this SN2 reaction. As the reaction proceeds, the byproduct (Potassium Bromide, KBr ) precipitates out of the acetone solution. This precipitation drives the reaction forward according to Le Chatelier's principle.

-

-

Reflux & Monitoring: Reflux the mixture at 60°C for 4-6 hours. Monitor reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

-

Workup: Cool the mixture to room temperature, filter out the KBr salts, and evaporate the solvent under reduced pressure. Recrystallize the crude product from hot ethanol to yield the pure S-alkylated derivative.

-

Self-Validation: Confirm the structure via FTIR (disappearance of the -SH stretch at ∼2500−2600 cm−1 and appearance of C-S stretch at ∼650−700 cm−1 ) and 1H -NMR (appearance of the new S- CH2 aliphatic protons).

Resazurin-Assisted Broth Microdilution Assay (MIC Determination)

Many synthetic triazole derivatives are highly lipophilic and exhibit poor aqueous solubility. When diluted in standard culture broths, they may precipitate, creating visual turbidity that mimics microbial growth. To counter this, a resazurin-assisted assay is strictly required[6][7].

Reagents & Materials:

-

96-well, sterile, flat-bottom microtiter plates.

-

Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.

-

Resazurin sodium salt solution (0.015% w/v in sterile distilled water).

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the synthesized triazole derivatives in DMSO to create a stock solution (e.g., 1024 µg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% v/v to prevent solvent-induced toxicity.

-

Serial Dilution: Dispense 50 µL of broth into wells 2 through 12. Add 100 µL of the compound stock to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution up to well 10. Discard the final 50 µL from well 10.

-

Inoculum Standardization: Prepare a microbial suspension matching a 0.5 McFarland standard (absorbance of 0.08–0.13 at 625 nm)[8]. Dilute this suspension 1:100 in broth to achieve a final working concentration of ∼5×105 CFU/mL.

-

Causality: Standardizing the inoculum is a critical self-validating step. An inoculum that is too heavy will artificially inflate the MIC (Eagle's effect), while an inoculum that is too light will result in false susceptibility[8].

-

-

Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11.

-

Controls: Well 11 serves as the Growth Control (Broth + Inoculum + 1% DMSO, no drug). Well 12 serves as the Sterility Control (Broth only).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 35°C for 48-72 hours (for fungi).

-

Resazurin Addition: Add 10 µL of the 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours in the dark.

-

Causality: Resazurin acts as a terminal electron acceptor. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin[6][7]. This shifts the MIC readout from a subjective visual turbidity check (which is easily confounded by precipitated drug) to an objective, colorimetric metabolic signal.

-

-

Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the triazole derivative that prevents the color change from blue to pink.

Quantitative Data Presentation

To evaluate the Structure-Activity Relationship (SAR) of the synthesized library, MIC values must be systematically compared against standard clinical therapeutics. Below is a representative data structure summarizing the antimicrobial efficacy of functionalized 5-mercapto-1-methyl-1,2,4-triazol-3-one derivatives[5][9].

| Compound ID | R-Group Substitution (S-Alkylation) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| TRZ-01 | -CH3 (Methyl) | 64 | 128 | 32 |

| TRZ-02 | -CH2-C6H5 (Benzyl) | 16 | 64 | 8 |

| TRZ-03 | -CH2-C6H4-4-Cl (4-Chlorobenzyl) | 8 | 32 | 4 |

| TRZ-04 | -CH2-CO-C6H4-4-Br (4-Bromophenacyl) | 4 | 16 | 2 |

| Control 1 | Ciprofloxacin (Antibacterial) | 1 | 0.5 | N/A |

| Control 2 | Fluconazole (Antifungal) | N/A | N/A | 1 |

Table 1: Representative MIC data demonstrating the impact of lipophilic, halogenated substitutions on the antimicrobial efficacy of the triazole scaffold. Halogenated bulky groups (TRZ-04) significantly enhance target affinity and membrane penetration compared to simple alkyl groups (TRZ-01).

Conclusion

The 5-mercapto-1-methyl-1,2,4-triazol-3-one molecule is a highly tunable scaffold in antimicrobial drug discovery. By leveraging regioselective S-alkylation and rigorous, metabolically validated screening protocols like the resazurin microdilution assay, researchers can efficiently navigate the hit-to-lead optimization process. The inherent ability of the triazole nucleus to coordinate with metalloenzymes (such as fungal CYP51), combined with the lipophilicity of the mercapto modifications, positions this scaffold as a prime candidate for overcoming contemporary antimicrobial resistance.

References

-

Mahajan, N.S., et al. "A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives." Research Journal of Pharmacy and Technology, 2012.[Link]

-

Isloor, A.M., et al. "Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives." Arabian Journal of Chemistry, 2011.[Link]

-

Nadeem, H., et al. "Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity." Experimental and Therapeutic Medicine, 2017.[Link]

-

Monk, B.C., et al. "Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase." Antimicrobial Agents and Chemotherapy, 2014.[Link]

-

Ji, H., et al. "Structure-Based de Novo Design, Synthesis, and Biological Evaluation of Non-Azole Inhibitors Specific for Lanosterol 14α-Demethylase of Fungi." Journal of Medicinal Chemistry, 2003.[Link]

-

Elshamy, A.A., et al. "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations." Acta Microbiologica et Immunologica Hungarica, 2024.[Link]

-

Kowalska-Krochmal, B., & Dudek-Wicher, R. "The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance." Pathogens, 2021.[Link]

-

Foerster, S., et al. "A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae." Journal of Antimicrobial Chemotherapy, 2017.[Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. akjournals.com [akjournals.com]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. microbiologyjournal.org [microbiologyjournal.org]

analytical HPLC method for 5-mercapto-1,2,4-triazole detection in serum

Application Note: Comprehensive Analytical HPLC Method for 5-Mercapto-1,2,4-Triazole Detection in Serum

Introduction & Analytical Rationale

The compound 5-mercapto-1,2,4-triazole—frequently analyzed in its primary industrial form, 3-amino-5-mercapto-1,2,4-triazole (AMT)—is a low-molecular-weight heterocyclic chemical utilized in pesticide synthesis, silver halide photographic processing, and as a corrosion inhibitor[1][2]. Due to its potential as a goitrogen and its structural relationship to the herbicide amitrol, rigorous toxicokinetic and occupational biomonitoring studies require highly sensitive quantification of this compound in biological matrices like serum[1].

The Analytical Challenge: Direct high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is fundamentally unsuited for analyzing AMT in complex biological matrices[3]. As a highly polar compound, AMT exhibits extremely poor retention on standard C18 reversed-phase columns (capacity factor k=0.43 ), causing it to co-elute with the solvent front and endogenous serum interferences[4].

The Mechanistic Solution: To bypass these limitations, this protocol employs a pre-column derivatization strategy[3][5]. By reacting the free thiol group of AMT with the fluorogenic probe monobromobimane (MBB), we achieve two critical analytical goals:

-

Chromatographic Shift: The bulky, hydrophobic MBB tag significantly increases the analyte's lipophilicity, shifting its retention time to a clean region of the chromatogram ( k=1.7 )[4].

-

Signal Specificity: The resulting AMT-MBB conjugate is highly fluorescent, allowing for fluorescence detection that entirely ignores non-thiol UV-absorbing matrix interferences[1].

Workflow Visualization

Fig 1. Mechanistic workflow for the HPLC-Fluorescence detection of AMT in serum.

Experimental Protocol

This self-validating methodology ensures that any AMT bound to serum proteins or oxidized into disulfides during storage is fully recovered and quantified[1][5].

Reagents & Equipment

-

Analyte: 3-amino-5-mercapto-1,2,4-triazole (AMT) standard.

-

Reducing Agent: Tributylphosphine (TBP)[5].

-

Precipitant: HPLC-grade Acetonitrile (ACN)[5].

-

Derivatization Probe: Monobromobimane (MBB)[5].

-

Instrumentation: HPLC system equipped with a gradient pump, autosampler, and a fluorescence detector.

-

Column: C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)[3].

Step-by-Step Sample Preparation

-

Disulfide Reduction:

-

Action: Aliquot 100 µL of serum into a microcentrifuge tube. Add TBP to the sample.

-

Causality: Thiols readily oxidize into disulfides in biological samples. TBP acts as a potent reducing agent to cleave these disulfide bonds, ensuring 100% of the AMT is in its free-thiol state available for labeling[1][3].

-

-

Protein Precipitation:

-

Action: Add a volumetric excess of Acetonitrile (ACN) to the reduced serum mixture. Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 10 minutes.

-

Causality: Serum proteins will irreversibly foul the C18 analytical column and can quench fluorescence. ACN induces protein denaturation and precipitation.

-

-

Pre-Column Derivatization:

-

Action: Transfer the clear supernatant to a clean amber vial (to protect the light-sensitive fluorophore). Add the MBB reagent and incubate at room temperature in the dark.

-

Causality: The highly reactive bromine leaving-group of MBB facilitates a nucleophilic substitution reaction with the free thiol of AMT, yielding a stable, fluorescent thioether conjugate[1][3].

-

-

Reaction Quenching (Optional but Recommended):

-

Action: Acidify the sample slightly or add a scavenging agent to halt the derivatization reaction and stabilize the conjugate prior to injection.

-

Chromatographic Conditions

-

Mobile Phase: Gradient elution utilizing a mixture of aqueous buffer (e.g., dilute acetic acid or ammonium acetate) and Acetonitrile/Methanol.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL[5].

-

Detection: Fluorescence detector configured to the specific excitation and emission maxima of the bimane fluorophore (typically Ex ~380 nm / Em ~480 nm).

Method Validation & Quantitative Data

The rigorous sample preparation and highly specific fluorescence detection yield excellent analytical performance metrics, making this method robust for high-throughput biomonitoring[1][3].

| Validation Parameter | Value / Range | Analytical Significance |

| Linear Dynamic Range | 0.78 – 50 µg/mL | Broad enough to capture both trace environmental exposures and high-dose toxicokinetic peaks[3][5]. |

| Correlation Coefficient ( r2 ) | > 0.999 | Demonstrates strict proportionality between the AMT-MBB conjugate signal and true analyte concentration[3]. |

| Limit of Detection (LOD) | 0.05 µg/mL | High sensitivity achieved via fluorescence, bypassing UV matrix noise[3][5]. |

| Intra-day Precision (RSD) | 0.5% – 10.1% | High repeatability within a single analytical batch[3]. |

| Inter-day Precision (RSD) | 2.2% – 8.3% | Demonstrates the stability of the AMT-MBB conjugate across multiple days of analysis[3]. |

| Method Accuracy | Within 10% of nominal | Confirms that TBP reduction successfully recovers all oxidized/bound AMT[3]. |

| Overall Recovery | > 90% | Indicates minimal analyte loss during the ACN protein precipitation step[4]. |

Conclusion

The transition from direct UV analysis to a pre-column MBB derivatization workflow fundamentally resolves the chromatographic and matrix-interference challenges associated with 5-mercapto-1,2,4-triazole detection in serum. By enforcing a strict sequence of reduction, precipitation, and fluorescent tagging, researchers are provided with a self-validating, highly reproducible assay suitable for rigorous pharmacokinetic and occupational health studies.

References

-

Depree, G.J., & Siegel, P.D. (2004). "Determination of 3-amino-5-mercapto-1,2,4-triazole in serum." Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 801(2), 359-362. Available at:[Link]

Sources

Application Notes and Protocols: Derivatization of 5-Mercapto-1-methyl-1,2,4-triazol-3-one for Enhanced Performance in Biological Assays

Introduction

The heterocyclic compound 5-mercapto-1-methyl-1,2,4-triazol-3-one, a molecule of significant interest in medicinal chemistry and drug development, possesses a versatile scaffold for the synthesis of a wide array of biologically active derivatives. Its mercapto group serves as a highly reactive handle for chemical modification, enabling its conjugation to various reporter molecules, biomolecules, and surfaces. This derivatization is paramount for its application in diverse biological assays, including but not limited to, enzyme inhibition studies, protein binding assays, and cellular imaging. This document provides a comprehensive guide to the strategic derivatization of 5-mercapto-1-methyl-1,2,4-triazol-3-one, detailing the underlying chemical principles and providing robust protocols for its modification and subsequent use in biological contexts. The derivatization strategies discussed herein are designed to facilitate the exploration of its therapeutic potential and to develop sensitive and specific analytical methods for its detection and quantification.

Chemical Properties and Reactivity of 5-Mercapto-1-methyl-1,2,4-triazol-3-one

5-Mercapto-1-methyl-1,2,4-triazol-3-one exists in tautomeric equilibrium between the thiol and thione forms, with the thione form generally predominating in the solid state. However, in solution, the thiol form is reactive and readily undergoes S-alkylation and other modifications. The nucleophilicity of the sulfur atom is the key to its derivatization. The adjacent nitrogen atoms in the triazole ring influence the electronic properties of the thiol group, making it a soft nucleophile that reacts efficiently with soft electrophiles such as alkyl halides and maleimides.

The methyl group at the 1-position and the oxo group at the 3-position of the triazole ring are crucial for modulating the molecule's solubility, lipophilicity, and interaction with biological targets. These groups also influence the pKa of the thiol group, which in turn affects its reactivity at different pH values. Understanding these properties is essential for designing effective derivatization strategies and for interpreting the results of biological assays. Mercapto-substituted 1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[1].

Derivatization Strategies for Biological Applications

The primary goal of derivatizing 5-mercapto-1-methyl-1,2,4-triazol-3-one is to introduce a functional moiety that enables its detection, quantification, or interaction with a biological system. Common derivatization strategies include:

-

Fluorescent Labeling: Introduction of a fluorophore allows for sensitive detection and quantification in various assays, including high-performance liquid chromatography (HPLC), fluorescence microscopy, and high-throughput screening.

-

Biotinylation: The attachment of a biotin molecule enables the use of avidin-biotin technology for capture, purification, and detection of the derivatized molecule and its binding partners.

-

Conjugation to Biomolecules: Covalent attachment to proteins, peptides, or nucleic acids can be used to study the molecule's mechanism of action, identify its cellular targets, or develop targeted drug delivery systems.

-

Immobilization on Solid Supports: Covalent linkage to a solid phase, such as beads or a microarray surface, is useful for affinity chromatography, pull-down assays, and high-throughput screening.

The choice of derivatization strategy depends on the specific application and the desired properties of the final conjugate. The following sections provide detailed protocols for some of the most common and useful derivatization reactions.

Protocol 1: Fluorescent Labeling with 5-Iodoacetamidofluorescein (5-IAF)

This protocol describes the S-alkylation of 5-mercapto-1-methyl-1,2,4-triazol-3-one with 5-iodoacetamidofluorescein (5-IAF), a widely used thiol-reactive fluorescent probe. The iodoacetamide group of 5-IAF reacts specifically with the thiol group to form a stable thioether bond.

Rationale

Iodoacetamides are classic reagents for the selective modification of cysteine residues in proteins and other thiol-containing molecules[2]. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atom bearing the iodine, displacing the iodide ion. The reaction is typically performed at a slightly alkaline pH to ensure a significant concentration of the more nucleophilic thiolate anion.

Materials

-

5-mercapto-1-methyl-1,2,4-triazol-3-one

-

5-Iodoacetamidofluorescein (5-IAF)

-

Dimethylformamide (DMF), anhydrous

-

Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Reverse-phase HPLC column (e.g., C18)

Experimental Workflow

Figure 1. Workflow for fluorescent labeling.

Step-by-Step Protocol

-

Preparation of Reactants:

-

Dissolve 5-mercapto-1-methyl-1,2,4-triazol-3-one (1 equivalent) in a minimal amount of anhydrous DMF.

-

In a separate vial, dissolve 5-IAF (1.1 equivalents) in anhydrous DMF.

-

-

Reaction Setup:

-

To the solution of 5-mercapto-1-methyl-1,2,4-triazol-3-one, add the 5-IAF solution.

-

Add potassium carbonate (2 equivalents) or DIPEA (2 equivalents) to the reaction mixture to act as a base. The base deprotonates the thiol to the more reactive thiolate.

-

-

Incubation:

-

Stir the reaction mixture at room temperature, protected from light, for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, acidify the mixture with a drop of TFA to quench the reaction.

-

Dilute the reaction mixture with a water/acetonitrile mixture and purify the fluorescently labeled product by reverse-phase HPLC. A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is typically used for elution.

-

-

Characterization:

-

Collect the fractions containing the product and confirm its identity by mass spectrometry and, if necessary, NMR spectroscopy.

-

Quantitative Data Summary

| Parameter | Value |

| Reactant Ratio | 1 : 1.1 (Triazole : 5-IAF) |

| Base | K₂CO₃ or DIPEA (2 eq.) |

| Solvent | Anhydrous DMF |

| Reaction Time | 2-4 hours |

| Temperature | Room Temperature |

| Purification | RP-HPLC |

| Expected Yield | > 80% |

Protocol 2: Biotinylation using Maleimide-PEG-Biotin

This protocol details the conjugation of 5-mercapto-1-methyl-1,2,4-triazol-3-one with a maleimide-functionalized biotin derivative. The maleimide group reacts specifically with the thiol to form a stable thioether linkage. The polyethylene glycol (PEG) spacer enhances the solubility of the conjugate and reduces steric hindrance.

Rationale

The reaction between a maleimide and a thiol is a Michael addition, which is highly selective and efficient at neutral to slightly acidic pH (6.5-7.5)[3]. This reaction is widely used for bioconjugation[4]. At higher pH values, the maleimide ring can undergo hydrolysis, and the reaction with primary amines can become a competing side reaction. Therefore, careful control of the pH is crucial for successful conjugation.

Materials

-

5-mercapto-1-methyl-1,2,4-triazol-3-one

-

Maleimide-PEG-Biotin

-

Phosphate buffer (50 mM, pH 7.0) containing 1 mM EDTA

-

Dimethyl sulfoxide (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, as a reducing agent)

-

Size-exclusion chromatography (SEC) column or dialysis cassette

Experimental Workflow

Figure 2. Workflow for biotinylation.

Step-by-Step Protocol

-

Preparation of Solutions:

-

Dissolve 5-mercapto-1-methyl-1,2,4-triazol-3-one in the phosphate buffer (pH 7.0). If the compound has limited aqueous solubility, a small amount of a co-solvent like DMSO can be added.

-

Prepare a stock solution of Maleimide-PEG-Biotin in DMSO.

-

-

Optional Reduction Step:

-

If there is a possibility of disulfide bond formation (dimerization) of the starting material, add a small amount of TCEP (e.g., 0.5 mM) to the triazole solution and incubate for 15-30 minutes at room temperature to reduce any disulfides.

-

-

Conjugation Reaction:

-

Add the Maleimide-PEG-Biotin solution to the triazole solution. A 5- to 20-fold molar excess of the maleimide reagent is typically used to ensure complete reaction of the thiol.

-

Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.

-

-

Purification:

-

Remove the excess, unreacted Maleimide-PEG-Biotin by size-exclusion chromatography or dialysis.

-

-

Confirmation of Biotinylation:

-

The extent of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method for determining the amount of biotin in a sample.

-

Quantitative Data Summary

| Parameter | Value |

| pH | 7.0 |

| Reactant Ratio | 1 : 5-20 (Triazole : Maleimide-Biotin) |

| Solvent | Phosphate buffer (with minimal DMSO if needed) |

| Reaction Time | 2 hours at RT or overnight at 4°C |

| Purification | SEC or Dialysis |

| Confirmation | HABA Assay |

Protocol 3: Derivatization for GC-MS Analysis using Pentafluorobenzyl Bromide (PFBBr)

For the sensitive and selective quantification of 5-mercapto-1-methyl-1,2,4-triazol-3-one in biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase its volatility and thermal stability. This protocol is adapted from a method for the analysis of the structurally related compound methimazole[5].

Rationale

Pentafluorobenzyl bromide (PFBBr) is an excellent derivatizing agent for compounds containing active hydrogens, such as thiols. The reaction results in the formation of a pentafluorobenzyl ether, which is significantly more volatile and amenable to GC analysis than the parent compound. The electron-capturing properties of the pentafluorobenzyl group also enhance the sensitivity of detection by electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.

Materials

-

5-mercapto-1-methyl-1,2,4-triazol-3-one

-

Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate or Hexane (GC grade)

-

Internal standard (e.g., a stable isotope-labeled analog of the analyte)

-

Biological matrix (e.g., plasma, urine)

Experimental Workflow

Figure 3. Workflow for GC-MS derivatization.

Step-by-Step Protocol

-

Sample Preparation:

-

To a sample of the biological matrix containing the analyte, add an internal standard.

-

Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix.

-

Adjust the pH of the extracted sample to approximately 9-10 with a solution of potassium carbonate.

-

-

Derivatization:

-

Add the PFBBr solution to the sample.

-

Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for 30-60 minutes.

-

-

Extraction of the Derivative:

-

After the reaction, extract the derivatized analyte into an organic solvent such as hexane or ethyl acetate.

-

Separate the organic phase, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in a small volume of a suitable solvent for GC-MS injection.

-

-

GC-MS Analysis:

-

Analyze the derivatized sample by GC-MS. The specific conditions for the GC column, temperature program, and mass spectrometer settings will need to be optimized for the specific derivative.

-

Quantitative Data Summary

| Parameter | Value |

| Derivatizing Agent | Pentafluorobenzyl bromide (PFBBr) |

| Base | Potassium carbonate (K₂CO₃) |

| pH | 9-10 |

| Reaction Temperature | 60°C |

| Reaction Time | 30-60 minutes |

| Extraction Solvent | Hexane or Ethyl Acetate |

| Analysis Method | GC-MS |

Conclusion

The derivatization of 5-mercapto-1-methyl-1,2,4-triazol-3-one is a critical step in unlocking its full potential for a wide range of biological assays. The protocols provided in this application note offer robust and reliable methods for fluorescently labeling, biotinylating, and preparing this compound for sensitive analytical detection. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can effectively modify this versatile molecule to suit their specific experimental needs. These derivatization strategies will undoubtedly facilitate further investigations into the biological activities and therapeutic applications of this important class of heterocyclic compounds.

References

- Mahajan, N.S., et al. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1489-1502.

-

Lumis, N. A., & Barbas, C. F. (2011). Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. Journal of the American Chemical Society, 133(44), 17783–17785. [Link]

-

Jones, M. W., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(3), 799–804. [Link]

-

Anson, M. L. (1941). THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN. Journal of General Physiology, 24(4), 399–421. [Link]

-

Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. International Journal of Oncology, 50(5), 1675–1685. [Link]

-

JOCPR. (2017). Overview of Mercapto-1,2,4-Triazoles: Synthesis and Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]

-

ResearchGate. (2025). A method for the determination of total and reduced methimazole in various biological samples. [Link]

-

ResearchGate. (n.d.). Determination of methimazole in urine by liquid chromatography. [Link]

-

MDPI. (2025). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. [Link]

-

ResearchGate. (2019). The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). [Link]

-

ResearchGate. (n.d.). (New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. [Link]

-

MDPI. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. [Link]

-

ResearchGate. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. [Link]

-

PubMed. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. [Link]

-

JOCPR. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. [Link]

-

PMC. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. [Link]

-

CDC Stacks. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. [Link]

-

PubMed. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. [Link]

-

ResearchGate. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. [Link]

-

PMC. (2024). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. [Link]

-

ResearchGate. (n.d.). Determination of Methimazole in Pharmaceutical Preparations using an HPLC Method Coupled with an Iodine-Azide Post-Column Reaction. [Link]

-

University of Cape Town. (2020). The Determination and Pharmacokinetics of Methimazole in Biological Fluids. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2023). Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In. [Link]

-

MDPI. (2021). Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification. [Link]

-

PMC. (2024). Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines. [Link]

-

Chemical Science. (2022). Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy. [Link]

-

Protocols.io. (2022). 3'-Biotinylation of mRNA. [Link]

-

Oxford Academic. (n.d.). Site-specific biotinylation of RNA molecules by transcription using unnatural base pairs. [Link]

-

Central Asian Journal of Theoretical and Applied Science. (2024). Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol and Its Coordinatio. [Link]

-

Semantic Scholar. (1941). THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN. [Link]

-

MDPI. (2017). Inhibition of Brass (80/20) by 5-Mercaptopentyl-3-Amino-1,2,4-Triazole in Neutral Solutions. [Link]

- Google Patents. (1993). Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.

-

View of SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3-MERCAPTO-5-METHYL-1, 2, 4 -TRIAZOLE AND ITS MIXED- LIGANDS COMPLEX WITH Cd (II) IONS. (n.d.). [Link]

-

Synthesis, crystal structure and fluorescence spectrum of some new 1,2,3-triazol- xanthen-3-one derivatives. (n.d.). [Link]

Sources

Application Note: A Practical Guide to Complexation Reactions with 5-mercapto-1-methyl-1,2,4-triazol-3-one

Abstract